N-ethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a synthetic organic compound.
- Its structure consists of an anthracene core with an amide group attached to a methyl-substituted benzene ring.
- The compound possesses an N,O-bidentate directing group, making it potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Preparation Methods
- The synthesis involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone.
- The target compound is obtained in 94% yield.
- Characterization methods include 1H-NMR, 13C-NMR, IR, and GC-MS analysis .
Chemical Reactions Analysis
- Reactions: N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide can undergo various transformations, including oxidation, reduction, and substitution.
- Common reagents: Specific reagents depend on the desired reaction type.
- Major products: These vary based on the reaction conditions but may include derivatives of the parent compound.
Scientific Research Applications
- Chemistry: The compound’s unique structure makes it valuable for exploring new synthetic methodologies.
- Biology: It could serve as a probe for studying enzyme-substrate interactions due to its bidentate directing group.
- Medicine: Investigate its potential as a drug scaffold or targeting ligand.
- Industry: Applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- Molecular targets: These could involve metal centers or biological macromolecules.
- Pathways: Investigate how it interacts with cellular processes.
Comparison with Similar Compounds
- Similar compounds: Explore related anthracene derivatives or amides.
- Uniqueness: Highlight features that distinguish it from other compounds.
Remember that this compound’s potential lies in its versatile reactivity and intriguing structure.
Properties
IUPAC Name |
N-ethyl-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-2-18-17(22)12-8-7-11-13(14(12)19(23)24)16(21)10-6-4-3-5-9(10)15(11)20/h3-8H,2H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURHXSIHLHJJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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